molecular formula C12H17BrN4O B10898832 (4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

Cat. No.: B10898832
M. Wt: 313.19 g/mol
InChI Key: HHURMLLKOPWPAY-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound with a molecular formula of C12H17BrN4O . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a hexahydropyrrolo[1,2-A]pyrazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multiple steps. One common approach is to start with the synthesis of 4-Bromo-1-methyl-1H-pyrazole, which can be achieved through the bromination of 1-methylpyrazole . The next step involves the formation of the hexahydropyrrolo[1,2-A]pyrazine ring system, which can be synthesized through a cyclization reaction involving appropriate precursors. Finally, the two moieties are coupled together using suitable reagents and conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and hexahydropyrrolo[1,2-A]pyrazine moieties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in biochemical assays and cellular studies.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its versatility makes it valuable in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play key roles in binding to these targets, while the hexahydropyrrolo[1,2-A]pyrazine moiety contributes to the overall stability and activity of the compound. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is unique due to its combination of both the pyrazole and hexahydropyrrolo[1,2-A]pyrazine moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C12H17BrN4O

Molecular Weight

313.19 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(4-bromo-2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C12H17BrN4O/c1-15-11(10(13)7-14-15)12(18)17-6-5-16-4-2-3-9(16)8-17/h7,9H,2-6,8H2,1H3

InChI Key

HHURMLLKOPWPAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N2CCN3CCCC3C2

Origin of Product

United States

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